molecular formula C13H19N3O B1518043 N-(4-aminophenyl)azepane-1-carboxamide CAS No. 1156592-50-5

N-(4-aminophenyl)azepane-1-carboxamide

Cat. No.: B1518043
CAS No.: 1156592-50-5
M. Wt: 233.31 g/mol
InChI Key: ILPXREVDYHLSSN-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)azepane-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an azepane ring, a primary amine group, and a carboxamide group, making it a versatile molecule for scientific research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Purification: The product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using reactors designed to handle large volumes.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

  • Scaling Up: The process is scaled up from laboratory to industrial scale, ensuring that reaction conditions are optimized for large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the azepane ring or other functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the azepane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, nitro compounds, and other oxidized forms.

  • Reduction Products: Reduced azepane derivatives and other reduced forms.

  • Substitution Products: A variety of substituted derivatives based on the electrophiles and nucleophiles used.

Scientific Research Applications

Chemistry: N-(4-aminophenyl)azepane-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-aminophenyl)azepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(4-aminophenyl)acetamide: Similar structure but with an acetamide group instead of azepane-1-carboxamide.

  • N-(4-aminophenyl)benzamide: Similar structure but with a benzamide group instead of azepane-1-carboxamide.

  • N-(4-aminophenyl)propanamide: Similar structure but with a propanamide group instead of azepane-1-carboxamide.

Uniqueness: N-(4-aminophenyl)azepane-1-carboxamide is unique due to its azepane ring, which provides distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N-(4-aminophenyl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPXREVDYHLSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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